

Application Notes and Protocols for AH-7614 in U2OS Cells

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Compound of Interest

Compound Name: AH-7614

Cat. No.: B517604

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Introduction

AH-7614 is a potent and selective antagonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.^[1] It functions as a negative allosteric modulator and has been described as an inverse agonist.^{[2][3]} FFA4 is a G protein-coupled receptor activated by long-chain free fatty acids and is implicated in various physiological and pathological processes, including metabolic diseases and cancer.^{[4][5]} In the context of cancer, FFA4 signaling has been shown to modulate cell proliferation, migration, and apoptosis. U2OS, a human osteosarcoma cell line, is a widely used model system for cancer research. These application notes provide detailed protocols for studying the effects of **AH-7614** on U2OS cells.

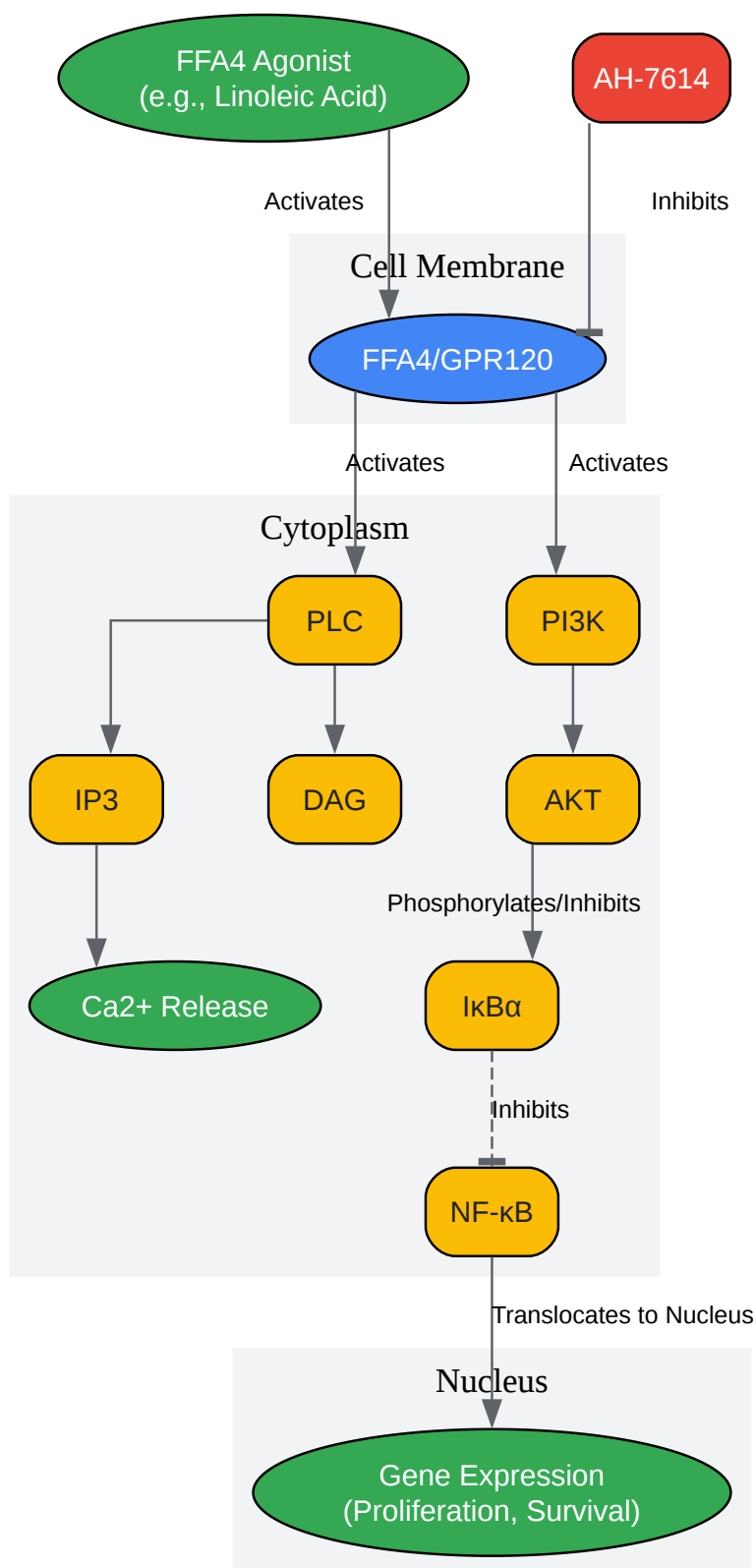
Data Presentation

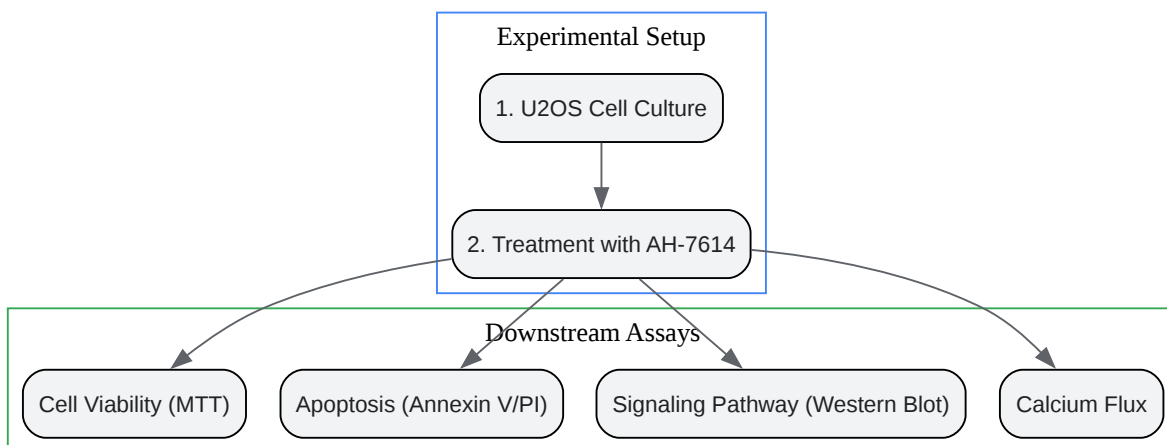
Quantitative Data for AH-7614

Parameter	Species	Value	Cell Line	Assay	Reference
pIC50	Human	7.1	-	-	
pIC50	Mouse	8.1	-	-	
pIC50	Rat	8.1	-	-	
Effective Concentration	Human	0.063-1 μ M	FFA4 expressing U2OS	Intracellular Ca ²⁺ Response	
pIC50	Human	7.70	FFA4 expressing U2OS	Receptor Internalization	

Signaling Pathway

The activation of FFA4 by agonists can lead to the initiation of several downstream signaling cascades. In many cancer cell types, this involves the activation of the PI3K/AKT pathway, leading to the activation of NF- κ B, which in turn upregulates the expression of genes involved in cell survival and proliferation. **AH-7614**, as an antagonist, is expected to inhibit these downstream effects.





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